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molecular formula C6H8F3NO2 B8366230 2-Propenamide, N-methoxy-N-methyl-2-(trifluoromethyl)-

2-Propenamide, N-methoxy-N-methyl-2-(trifluoromethyl)-

Cat. No. B8366230
M. Wt: 183.13 g/mol
InChI Key: FRHINOVVRPHJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399482B2

Procedure details

16.6 g (167 mmol) of N,O-dimethylhydroxylamine hydrochloride were suspended in 900 ml of CH2Cl2 and 29.1 ml (167 mmol) of N,N-diisopropylethylamine added dropwise at 0° C. The resulting solution was added dropwise to a solution of 20.0 g (143 mmol) of 2-(trifluoromethyl)propenoic acid in 500 ml of CH2Cl2 at −40° C. Afterwards, 34.5 g (167 mmol) of N,N′-dicyclohexylcarbodiimide were added and the mixture stirred at 0° C. for 16 h. The resulting suspension was then filtrated and the filtrate carefully evaporated (the desired product is volatile!). Afterwards, 100 ml of n-pentane were added and the suspension stirred for 30 minutes at ambient temperature. The precipitate was removed by filtration, the filtrate was carefully evaporated. Chromatography on silica gel using ethyl acetate/n-pentane 1:4 yielded 22.8 g of the desired product. Rt=0.56 min (Method P).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)C(C)C)(C)C.[F:15][C:16]([F:23])([F:22])[C:17](=[CH2:21])[C:18](O)=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl>[CH3:5][O:4][N:3]([CH3:2])[C:18](=[O:19])[C:17]([C:16]([F:23])([F:22])[F:15])=[CH2:21] |f:0.1|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.6 g
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
29.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(C(=O)O)=C)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
34.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was then filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate carefully evaporated (the desired product
ADDITION
Type
ADDITION
Details
Afterwards, 100 ml of n-pentane were added
STIRRING
Type
STIRRING
Details
the suspension stirred for 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was carefully evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CON(C(C(=C)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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